![molecular formula C21H19ClN4O3 B2755041 2-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380191-33-1](/img/structure/B2755041.png)
2-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
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Overview
Description
The compound is an organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyridazinone, which is a six-membered ring containing two nitrogen atoms. It also has a chlorophenoxy group and a propanoyl group attached to the azetidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azetidine ring and the pyridazinone ring would contribute to the rigidity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The azetidine ring, for example, might undergo reactions typical of cyclic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenoxy group might make the compound relatively non-polar and lipophilic .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[2-(2-chlorophenoxy)propanoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-14(29-19-5-3-2-4-17(19)22)21(28)25-12-16(13-25)26-20(27)7-6-18(24-26)15-8-10-23-11-9-15/h2-11,14,16H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXLSXIKYCJKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C(=O)C=CC(=N2)C3=CC=NC=C3)OC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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